molecular formula C9H19NO B086192 5-Diethylamino-2-pentanone CAS No. 105-14-6

5-Diethylamino-2-pentanone

Cat. No. B086192
CAS RN: 105-14-6
M. Wt: 157.25 g/mol
InChI Key: GRGNJBKJCVOFEO-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to 5-Diethylamino-2-pentanone involves various methodologies, including thermal rearrangement, hydration processes, Claisen condensation, cyclization, and specific modifications using bromination followed by reaction with amines. For instance, thermal rearrangement of diethylamino-5-(m-methoxyphenoxy)-pent-2-yne yields specific ketones through an unambiguous route, highlighting the complexity and specificity of synthesis routes for related compounds (Kasturi et al., 1973). Additionally, the synthesis from 2-pentanone as a starting material through processes such as Claisen condensation, cyclization, and subsequent steps demonstrates the versatility and multi-step nature of these syntheses (Shen Zhi-qin, 2002).

Molecular Structure Analysis The molecular structure of related compounds, such as 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, has been studied using X-ray crystallography, revealing details about tautomeric forms and intermolecular hydrogen bonds. These studies provide insights into the solid-state structure, which can influence reactivity and physical properties (Craciun et al., 1999).

Chemical Reactions and Properties Chemical reactions involving 5-Diethylamino-2-pentanone and related compounds can lead to various products, depending on the reactants and conditions. For example, photochemical reactions with benzophenone produce specific aminoketones, illustrating the reactivity of these compounds under light-induced conditions (Tokumitsu et al., 1980).

Physical Properties Analysis The physical properties of related compounds, such as their crystalline structure, can be determined through spectroscopic and X-ray diffraction studies. These analyses reveal the conformation of molecules in solid states and help understand the intermolecular interactions that may influence physical properties (Cherepinskii-Malov et al., 1974).

Chemical Properties Analysis The chemical properties of 5-Diethylamino-2-pentanone and related compounds, such as their reactivity in various chemical reactions and the formation of specific products, are influenced by their molecular structure and the presence of functional groups. Studies on their reactivity with OH radicals and other species provide insights into their behavior in chemical processes (Aschmann et al., 2003).

Scientific Research Applications

1. Neurobiological Effects and Receptor Interactions

5-Diethylamino-2-pentanone is noted for its interaction with various receptors in the brain, particularly serotonin (5-HT) and dopamine receptors. Research has emphasized the importance of the 5-HT2A receptor in mediating the neurobiological effects of substances like LSD, which has structural similarities with 5-Diethylamino-2-pentanone. The interaction with these receptors significantly influences brain connectivity and alters states of consciousness, with implications for understanding the neurobiology of consciousness and the development of therapeutic applications (Preller et al., 2018).

2. Role in Maillard Reaction and Aroma Generation

5-Diethylamino-2-pentanone has been identified in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food. It serves as a key intermediate in the degradation of thiamine and the generation of aroma compounds, which is significant for the food industry and the understanding of flavor chemistry (Cerny & Guntz-Dubini, 2008).

3. Polymerization Catalyst

Compounds structurally related to 5-Diethylamino-2-pentanone, such as phenoxytriamine complexes of yttrium, have been utilized in the polymerization of lactide and ε-caprolactone. These compounds demonstrate the potential of 5-Diethylamino-2-pentanone derivatives in catalyzing ring-opening polymerization, leading to products with narrow polydispersities under mild conditions, which is valuable for the synthesis of biodegradable polymers (Westmoreland & Arnold, 2006).

4. Molecular-Level Interactions and Toxicology

The interaction of 5-Diethylamino-2-pentanone with biological molecules has been studied, particularly focusing on its impact on enzymes like superoxide dismutase (SOD). It has been found that 5-Diethylamino-2-pentanone can alter the structure of SOD, affecting its activity and leading to oxidative stress in organisms. These findings are crucial for understanding the toxicological impacts of 5-Diethylamino-2-pentanone on soil organisms and its broader ecological risks (Sun et al., 2021).

5. Atmospheric Chemistry and Environmental Impact

The atmospheric chemistry of compounds like 5-Diethylamino-2-pentanone is a subject of interest due to their potential release into the atmosphere and subsequent contribution to photochemical air pollution. Studies have examined the kinetics and products of gas-phase reactions with radicals like OH, which are critical for understanding the environmental impact and behavior of 5-Diethylamino-2-pentanone and similar compounds in urban and regional atmospheres (Atkinson et al., 2000).

Safety And Hazards

5-Diethylamino-2-pentanone is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(diethylamino)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-4-10(5-2)8-6-7-9(3)11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGNJBKJCVOFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021862
Record name 5-Diethylamino-2-pentanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Diethylamino-2-pentanone

CAS RN

105-14-6
Record name 5-(Diethylamino)-2-pentanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 5-(diethylamino)-
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Record name 5-Diethylamino-2-pentanone
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Record name 5-Diethylamino-2-pentanone
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Record name 5-diethylaminopentan-2-one
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Record name 5-Diethylamino-2-pentanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
J Zhang, J Yang, X Li, H Liu, A Wang… - ACS Sustainable …, 2022 - ACS Publications
… 1 ,N 1 -diethyl-1,4-pentanediamine, a key side chain of chloroquine pharmaceuticals, was highly selectively synthesized through the reductive amination of 5-diethylamino-2-pentanone …
Number of citations: 9 pubs.acs.org
D Huang, A Caflisch - PLoS computational biology, 2011 - journals.plos.org
… The starting conformation of tetrahydrothiophene 1-oxide (THI), 5-hydroxy-2-pentanone (PENT), and 5-diethylamino-2-pentanone (DAP) were prepared manually by overlapping the (…
Number of citations: 111 journals.plos.org
C Temple Jr, JD Rose… - Journal of Medicinal …, 1974 - ACS Publications
The condensation of 2, 5-dimethoxyanilinewith acetylacetone and trifluoroacetylacetone gave the 5, 8-dimethoxy derivatives of 2, 4-dimethyl-and 4-methyl-2-(trifluoromethyl) quinoline (…
Number of citations: 10 pubs.acs.org
J Secrist - Nucleosides, Nucleotides, and Nucleic Acids, 2005 - Taylor & Francis
… Today, not many of us know about noval ketone (5-diethylamino-2-pentanone), but it was well known years ago, and was a component of some antimalarial drugs. John's Ph.D. …
Number of citations: 0 www.tandfonline.com
L Haskelberg - Journal of the American Chemical Society, 1948 - ACS Publications
… In the case of 5-diethylamino-2-aminopentane (from 5-diethylamino-2-pentanone), the product was characterized by its known* chloroaurate; it is believed that the products obtained …
Number of citations: 36 pubs.acs.org
DJ McCaustland, PL Chien, CC Cheng… - Journal of Medicinal …, 1973 - ACS Publications
… converted into the target compound 3 through the Schiff base 9 by heating with the dimethyl ketal of 5-diethylamino-2-pentanone inthe presence of acid,22 followed by NaBH4 reduction…
Number of citations: 11 pubs.acs.org
J Zhang, J Yang, X Li, B Mu, H Liu, C Xia… - Green Synthesis and …, 2023 - Elsevier
… 4-pentanediamine, a key side-chain of chloroquine phosphate pharmaceuticals, was also highly selectively synthesized through the reductive amination of 5-diethylamino-2-pentanone …
Number of citations: 1 www.sciencedirect.com
LG KASBO - 1961 - search.proquest.com
… When 5-dimethylaminome thyl-5-diethylamino-2-pentanone dihydrochloride (V) was hydrogenated in the presence of platinum dioxide , 5-dirne thyl amin omethyl. – 5-diethyl amino-2…
Number of citations: 0 search.proquest.com
N Green, FB LaForge - Journal of the American Chemical Society, 1948 - ACS Publications
… In the case of 5-diethylamino-2-aminopentane (from 5-diethylamino-2-pentanone), the product was characterized by its known* chloroaurate; it is believed that the products obtained …
Number of citations: 4 pubs.acs.org
AC Casey - Bridgeport University: Bridgeport, CT, 1974 - apps.dtic.mil
… A mixture of 0.58 g (0.003 mole) of 2-amino-4-nitrobutylbenzene and 1.12 g (0.0048 mole) of the diLthylketal of 5-diethylamino-2-pentanone in the presence of catalytic amounts of p-…
Number of citations: 10 apps.dtic.mil

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